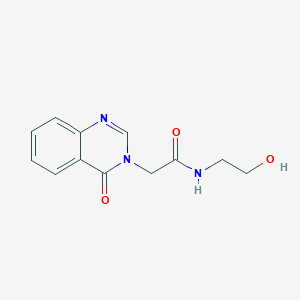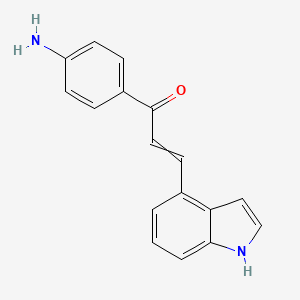![molecular formula C45H30N2O10 B12463006 4,4'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463006.png)
4,4'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID is a complex organic molecule It features multiple aromatic rings and functional groups, including carboxylic acid and isoindoline-dione moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID typically involves multi-step organic reactions. Here is a general outline of the synthetic route:
Formation of Isoindoline-Dione Moieties: The synthesis begins with the formation of isoindoline-dione structures through the reaction of phthalic anhydride with primary amines under acidic conditions.
Coupling Reactions: The isoindoline-dione intermediates are then coupled with phenolic compounds using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
Introduction of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID: undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylate salts.
Reduction: The isoindoline-dione moieties can be reduced to form isoindoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Carboxylate salts, aldehydes
Reduction: Isoindoline derivatives
Substitution: Halogenated or nitrated aromatic compounds
Aplicaciones Científicas De Investigación
4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID: has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe due to its complex structure and functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID: is similar to other compounds with isoindoline-dione and carboxylic acid groups, such as:
Uniqueness
The uniqueness of 4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C45H30N2O10 |
|---|---|
Peso molecular |
758.7 g/mol |
Nombre IUPAC |
4-[5-[4-[2-[4-[2-(4-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]propan-2-yl]phenoxy]-1,3-dioxoisoindol-2-yl]benzoic acid |
InChI |
InChI=1S/C45H30N2O10/c1-45(2,27-7-15-31(16-8-27)56-33-19-21-35-37(23-33)41(50)46(39(35)48)29-11-3-25(4-12-29)43(52)53)28-9-17-32(18-10-28)57-34-20-22-36-38(24-34)42(51)47(40(36)49)30-13-5-26(6-14-30)44(54)55/h3-24H,1-2H3,(H,52,53)(H,54,55) |
Clave InChI |
VTEPRQXFAIQGKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)OC6=CC7=C(C=C6)C(=O)N(C7=O)C8=CC=C(C=C8)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


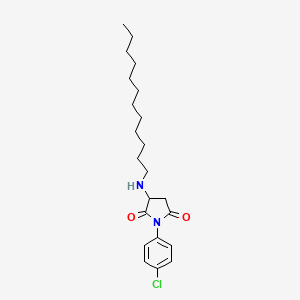
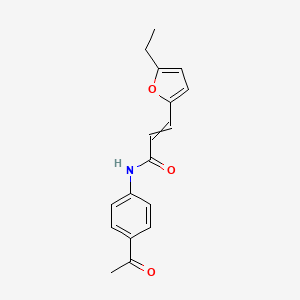
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462944.png)
![1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol](/img/structure/B12462945.png)
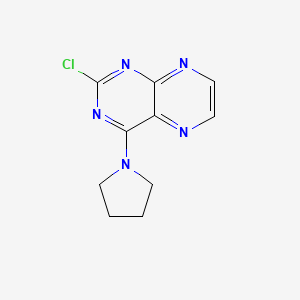
![(S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid](/img/structure/B12462951.png)
![N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12462958.png)
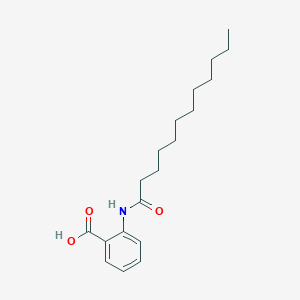
![1-(4-Chlorophenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12462972.png)
![(2Z)-2-[2-(2-chlorophenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12462978.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12463000.png)
